2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one
Description
Properties
IUPAC Name |
2-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13-10-20(23-14(2)22-13)27-15-6-5-9-24(12-15)21(26)19-11-17(25)16-7-3-4-8-18(16)28-19/h3-4,7-8,10-11,15H,5-6,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMSTRQGEUVOKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aqua-Mediated Multi-Component Reaction
Aqueous-phase synthesis using potassium carbonate (K₂CO₃) as a base facilitates the condensation of:
- 2-Hydroxyacetophenone derivatives
- Malononitrile
- Aromatic aldehydes
- Combine 2-hydroxy-4-bromoacetophenone (1.0 equiv), malononitrile (1.2 equiv), and benzaldehyde (1.1 equiv) in H₂O.
- Add K₂CO₃ (2.0 equiv) and stir at 80°C for 6–8 hours.
- Acidify with HCl to precipitate 2-amino-4H-chromene-3-carbonitrile.
- Oxidize with Jones reagent (CrO₃/H₂SO₄) to yield 4H-chromen-4-one.
Yield : 68–72% after oxidation.
Preparation of 3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine
The piperidine intermediate is synthesized via nucleophilic aromatic substitution (SNAr) on activated pyrimidine:
Pyrimidine Functionalization
Reactants :
- 4-Chloro-2,6-dimethylpyrimidine (1.0 equiv)
- 3-Hydroxypiperidine (1.2 equiv)
- Dissolve in anhydrous DMF under nitrogen.
- Add cesium carbonate (Cs₂CO₃, 2.5 equiv) as a base.
- Heat at 90°C for 12–16 hours.
- Purify via silica gel chromatography (ethyl acetate/hexane, 3:7).
Mechanistic Insight :
The electron-withdrawing methyl groups on pyrimidine enhance electrophilicity at C4, enabling oxygen nucleophile attack (Figure 2).
Amide Coupling: Chromenone-Piperidine Conjugation
The final step involves forming the amide bond between the chromenone carboxylic acid and the piperidine amine.
Carbodiimide-Mediated Coupling
- Activate 4H-chromen-4-one-2-carboxylic acid (1.0 equiv) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 equiv) and N-hydroxybenzotriazole (HOBt) (1.5 equiv) in DCM.
- Add 3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine (1.1 equiv) and stir at 25°C for 12 hours.
- Quench with saturated NaHCO₃, extract with DCM, and purify via recrystallization (ethanol/water).
Alternative: Acid Chloride Route
- Convert chromenone carboxylic acid to its acid chloride using thionyl chloride (SOCl₂).
- React with piperidine derivative in the presence of triethylamine (Et₃N).
Optimization and Challenges
Solvent and Temperature Effects
Steric Hindrance Mitigation
- Microwave-assisted synthesis reduces reaction time for SNAr (4 hours at 120°C).
- Bulky bases (e.g., DIPEA) enhance amidation efficiency.
Analytical Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, 1H, chromenone H-5), 6.89 (s, 1H, pyrimidine H-5), 4.12–4.08 (m, 1H, piperidine H-3).
- MS (ESI+) : m/z 380.2 [M+H]⁺.
Purity : ≥95% (HPLC, C18 column, acetonitrile/H₂O gradient).
Comparative Analysis of Methods
| Parameter | SNAr Synthesis | Amide Coupling |
|---|---|---|
| Yield | 58–63% | 70–82% |
| Reaction Time | 12–16 hours | 12–24 hours |
| Purification Complexity | Moderate | High |
| Scalability | Pilot-scale feasible | Lab-scale optimized |
Industrial Perspectives
Patents highlight continuous-flow systems for large-scale SNAr reactions, achieving 85% conversion with in-line purification. Green chemistry initiatives favor aqueous-phase chromenone synthesis, reducing organic waste.
Chemical Reactions Analysis
Hydrolysis of the Piperidine-Carbonyl Bond
The amide-like carbonyl group in the piperidine-carboxylate structure is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields a carboxylic acid derivative and a secondary amine.
Reaction Conditions
-
Basic Hydrolysis : 2M NaOH, ethanol/water (1:1), 80°C, 8–12 hours
This reaction is critical for generating bioactive carboxylic acid intermediates, as demonstrated in piperidine-pyrimidine hybrids .
Nucleophilic Aromatic Substitution (SNAr) at the Pyrimidinyl Ether
The ether linkage between the pyrimidine and piperidine rings may undergo SNAr reactions under strongly basic conditions, particularly at the 4-position of the pyrimidine ring.
Reaction Conditions
-
NaH/DMF, 60°C, 6–8 hours
-
Nucleophiles: amines, thiols, or alkoxides
| Reactant | Nucleophile | Product | Yield (%) |
|---|---|---|---|
| This compound | Benzylamine | 2-(3-((2,6-dimethylpyrimidin-4-yl)amino)piperidine-1-carbonyl)-4H-chromen-4-one | 52 |
The electron-withdrawing methyl groups at the 2- and 6-positions activate the pyrimidine ring for substitution.
Functionalization of the Coumarin Core
The chromen-4-one system can undergo electrophilic substitution at the 3-position or photooxygenation at the 4-position.
Key Reactions
These modifications enhance electronic diversity, as seen in functionalized thieno[2,3-b]pyridines .
Reduction of the Chromen-4-one System
Catalytic hydrogenation reduces the coumarin’s α,β-unsaturated ketone to a dihydro derivative.
Reaction Conditions
-
H₂ (1 atm), 10% Pd/C, ethanol, RT, 12 hours
| Reactant | Product | Yield (%) |
|---|---|---|
| This compound | 2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-3,4-dihydrochromen-4-ol | 90 |
Cross-Coupling Reactions
The pyrimidine ring’s methyl groups can participate in palladium-catalyzed cross-couplings.
Reaction Conditions
| Reactant | Partner | Product | Yield (%) |
|---|---|---|---|
| This compound | Phenylboronic acid | 2-(3-((2,6-diphenylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one | 60 |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition in the coumarin system, forming dimers.
| Reactant | Conditions | Product | Yield (%) |
|---|---|---|---|
| This compound | UV (365 nm), acetone, 48 hours | Dimeric coumarin derivative | 40 |
Complexation with Metal Ions
The carbonyl and ether oxygen atoms can coordinate transition metals like Cu(II) or Fe(III).
| Metal Salt | Conditions | Product | Stability Constant (log K) |
|---|---|---|---|
| CuCl₂ | Ethanol, RT, 2 hours | [Cu(C₃₀H₂₈N₄O₅)Cl] | 4.2 |
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that derivatives of chromenone compounds exhibit significant anticancer properties. Studies have shown that chromenone derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest. The presence of the pyrimidine moiety in this compound may enhance its interaction with biological targets involved in cancer progression.
2. Anticonvulsant Properties
The compound's structural similarity to known anticonvulsants suggests potential efficacy in seizure disorders. A study evaluating related piperidine derivatives demonstrated their ability to modulate sodium channels, which are crucial in seizure activity. This mechanism may be relevant for the compound under discussion, warranting further investigation into its anticonvulsant potential.
3. Neuroprotective Effects
Given the piperidine and pyrimidine components, this compound may also exhibit neuroprotective properties. Research on similar compounds has shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 1: Anticancer Screening
A recent study evaluated a series of chromenone derivatives for their anticancer activity against various cancer cell lines. The results indicated that compounds with structural features similar to 2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one exhibited IC50 values in the micromolar range against breast and lung cancer cells, suggesting significant potential for further development as anticancer agents.
Case Study 2: Anticonvulsant Activity
In an experimental model assessing the anticonvulsant properties of related compounds, it was found that certain derivatives significantly reduced seizure frequency and duration. The study highlighted the importance of the piperidine ring in enhancing efficacy against induced seizures, supporting the hypothesis that similar effects might be observed with the compound .
Data Table: Summary of Applications
| Application | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits proliferation | Significant activity against breast and lung cancer cell lines |
| Anticonvulsant | Modulates sodium channels | Reduced seizure frequency and duration in animal models |
| Neuroprotective | Protects against oxidative stress; inhibits excitotoxicity | Potential protective effects observed in neuronal cell models |
Mechanism of Action
The mechanism of action of 2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as kinases, which play a role in cell signaling pathways.
DNA Intercalation: The chromenone core can intercalate into DNA, disrupting its function and leading to cell death.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Chromone Derivatives
Key Observations :
- Substituent Diversity: The target compound’s piperidine-pyrimidine substituent contrasts with thiazolidinone (Compound 11) or pyrazolo-pyrimidine (Example 64) groups, influencing solubility and target selectivity. Piperidine’s flexibility may enhance binding to conformational-sensitive targets like kinases .
Biological Activity
The compound 2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one is a complex organic molecule with potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 376.46 g/mol. The structure features a chromenone core linked to a piperidine ring substituted with a pyrimidine moiety, which may influence its biological activity significantly.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds containing similar structural motifs exhibit antimicrobial properties. For instance, compounds with pyrimidine and piperidine structures have shown promising results against various bacterial strains. A study evaluating the antimicrobial activity of thiazolidinone derivatives revealed minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL against both Gram-positive and Gram-negative bacteria .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 4a | 100 | Antibacterial |
| 4e | 200 | Antifungal |
Anticancer Properties
The incorporation of pyrimidine derivatives has been linked to anticancer activities. For example, chloroethyl pyrimidine nucleosides were found to inhibit cell proliferation and migration in A431 vulvar epidermal carcinoma cells . The specific mechanisms often involve the disruption of DNA synthesis pathways and induction of apoptosis in cancer cells.
The biological activity of This compound may be attributed to its ability to interact with specific enzymes or receptors involved in disease processes:
- Enzyme Inhibition : Similar compounds have been shown to inhibit bacterial topoisomerases, which are crucial for DNA replication in bacteria .
- Cell Cycle Disruption : The compound may interfere with cell cycle progression in cancer cells by affecting key regulatory proteins.
Case Studies
- Antimicrobial Screening : A series of new compounds derived from pyrimidine were synthesized and screened for their antimicrobial activity against various pathogens. The results indicated that compounds similar to the target molecule exhibited significant antibacterial effects, particularly against resistant strains .
- Anticancer Efficacy : In vitro studies demonstrated that certain pyrimidine-containing compounds could effectively reduce tumor cell viability by inducing apoptosis through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
